REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[NH2:9].[C:11](OOC(C)(C)C)(C)(C)[CH3:12].Cl[C:22]1[CH:27]=[C:26](Cl)[C:25](Cl)=[CH:24][C:23]=1Cl>C(C1C=CC=CC=1)C>[C:22]1([CH:11]([NH:9][C:2]2[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=2[CH3:10])[CH3:12])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)N)C
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
{[Cl2NNF6Cu]}2(C6H6)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
|
Name
|
diazene MesN═NMes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react inside a sealed pressure vessel
|
Type
|
CUSTOM
|
Details
|
to react at the specified temperature and time
|
Type
|
CUSTOM
|
Details
|
Yields
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C)NC1=C(C)C=C(C)C=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |